2,6-Dimethyl-4-nitrophenol
Overview
Description
2,6-Dimethyl-4-nitrophenol, also known as 4-nitro-2,6-xylenol, is an organic compound with the molecular formula C8H9NO3. It is characterized by the presence of two methyl groups and a nitro group attached to a phenol ring. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
It has been used to study the disposition requirement for binding of p-nitrophenol and sodium p-nitrophenolate like substrates with cyclohexaamylaose .
Mode of Action
It appears to interact with its targets, potentially influencing the binding of p-nitrophenol and sodium p-nitrophenolate like substrates with cyclohexaamylaose .
Result of Action
It has been used as an internal standard in the determination of 4-nitrophenol and 3-methyl-4-nitrophenol in human urine by liquid chromatography combined with tandem mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-4-nitrophenol can be synthesized through the nitration of 2,6-dimethylphenol. The reaction typically involves the use of nitric acid as the nitrating agent. The process is carried out under controlled conditions to ensure the selective nitration at the para position relative to the hydroxyl group .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale nitration reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2,6-dimethyl-4-aminophenol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,6-Dimethyl-4-nitrophenol is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: Used as a standard in analytical techniques such as liquid chromatography and mass spectrometry.
Medicine: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Employed in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
2,6-Dimethylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenol: Lacks the methyl groups, resulting in different physical and chemical properties.
2,4-Dimethyl-6-nitrophenol: Similar structure but with different substitution pattern, leading to variations in reactivity and applications
Uniqueness: 2,6-Dimethyl-4-nitrophenol is unique due to the presence of both methyl and nitro groups, which confer distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,6-dimethyl-4-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNORUNUDZNWQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178925 | |
Record name | 2,6-Xylenol, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2423-71-4 | |
Record name | 2,6-Dimethyl-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2423-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Xylenol, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DIMETHYL-4-NITROPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Xylenol, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-2,6-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Nitro-2,6-xylenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5X46MMK2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 2,6-Dimethyl-4-nitrophenol identified in diesel exhaust and what is its significance?
A1: A study utilized a multi-step process to isolate and identify this compound within diesel exhaust particulate extract (DEPE). [] First, DEPE underwent liquid-liquid extraction to separate it into fractions based on polarity. The fraction exhibiting estrogenic activity, identified through a yeast two-hybrid assay, was further separated using silica gel column chromatography and reversed-phase HPLC. Finally, this compound was pinpointed and confirmed through LC-MS/MS analysis. This marked the first-ever identification of this compound in DEPE and the first demonstration of its estrogenic properties. []
Q2: Can this compound be utilized in catalytic applications?
A2: Research suggests potential catalytic applications for this compound within specifically designed systems. One study highlighted the use of molecularly imprinted polymers (MIPs) containing silver nanoparticles, designed to selectively recognize and reduce 4-nitrophenol. [] While the nanoreactor showed significant acceleration in the reduction of 4-nitrophenol, it exhibited limited activity towards its analogue, this compound. This selectivity underscores the importance of molecular recognition in catalysis and hints at the potential for tailoring catalytic systems to target specific compounds like this compound.
Q3: What are the potential environmental impacts of this compound?
A3: While this compound's identification in diesel exhaust raises concerns [], specific data regarding its environmental impact and degradation remains limited. Its presence in DEPE suggests potential release into the atmosphere, with possible implications for air quality and ecosystem health. Further research is crucial to understand its persistence, transport, and potential for bioaccumulation in the environment.
Q4: How does the structure of this compound relate to its activity?
A4: The presence of both a nitro group and a hydroxyl group on the aromatic ring of this compound suggests potential for both electron-withdrawing and electron-donating effects. [] Additionally, the two methyl groups at the 2 and 6 positions likely introduce steric hindrance, influencing the compound's interactions with other molecules. Understanding the structure-activity relationship is key for predicting its behavior in various contexts, such as its binding affinity to the estrogen receptor or its catalytic potential in specific reactions.
Q5: What analytical techniques are used to study this compound?
A5: Various analytical techniques have been employed to characterize and quantify this compound. Techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) enable identification and confirmation of the compound even in complex matrices like diesel exhaust. [] Additionally, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the compound's structure and vibrational modes. [] Accurate and validated analytical methods are essential for studying the compound's presence, distribution, and fate in environmental and biological samples.
Q6: What are the historical milestones in research related to this compound?
A6: The identification of this compound in diesel exhaust particulate extract marks a significant milestone in its research history. [] This finding not only expanded the known chemical composition of DEPE but also pointed towards a potential environmental source of this compound and its potential estrogenic activity. Further research on its formation mechanisms during combustion, its presence in other environmental matrices, and its potential biological effects will contribute significantly to our understanding of this compound.
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